

Spectroscopic Analysis of 4-Cyclopropoxybenzoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 4-Cyclopropoxybenzoic acid

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **4-cyclopropoxybenzoic acid**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for **4-cyclopropoxybenzoic acid**, this document presents a detailed analysis of the closely related and structurally similar compound, 4-cyclopropylbenzoic acid. This guide includes tabulated NMR, IR, and mass spectrometry data, detailed experimental protocols for these analytical techniques, and a workflow diagram illustrating the general process of spectroscopic analysis. This information serves as a valuable reference for researchers working with related molecular structures.

Introduction

4-Cyclopropoxybenzoic acid is an aromatic carboxylic acid characterized by a cyclopropoxy substituent. Such compounds are of significant interest in drug discovery and development due to the unique conformational and electronic properties imparted by the cyclopropyl group. Spectroscopic analysis is crucial for the unequivocal identification and characterization of these molecules. This guide aims to provide a centralized resource for the spectroscopic data and analytical methodologies relevant to this class of compounds.

Spectroscopic Data for the Analogous Compound: 4-Cyclopropylbenzoic Acid

While specific experimental data for **4-cyclopropoxybenzoic acid** is not readily available in the public domain, the spectroscopic data for the analogous compound, 4-cyclopropylbenzoic acid, provides valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4-Cyclopropylbenzoic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.95	s	1H	COOH
7.85	d, J=8.4 Hz	2H	Ar-H (ortho to COOH)
7.10	d, J=8.4 Hz	2H	Ar-H (ortho to cyclopropyl)
1.95-1.85	m	1H	Cyclopropyl-CH
1.10-1.00	m	2H	Cyclopropyl-CH ₂
0.80-0.70	m	2H	Cyclopropyl-CH ₂

Table 2: ¹³C NMR Data for 4-Cyclopropylbenzoic Acid

Chemical Shift (δ) ppm	Assignment
167.5	COOH
152.0	Ar-C (ipso to cyclopropyl)
130.5	Ar-CH (ortho to COOH)
126.0	Ar-C (ipso to COOH)
125.5	Ar-CH (ortho to cyclopropyl)
15.5	Cyclopropyl-CH
10.0	Cyclopropyl-CH ₂

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 4-Cyclopropylbenzoic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
3080	Weak	C-H stretch (Aromatic)
3010	Weak	C-H stretch (Cyclopropyl)
1685	Strong	C=O stretch (Carboxylic acid)
1605, 1575	Medium	C=C stretch (Aromatic)
1420	Medium	O-H bend (Carboxylic acid)
1300	Strong	C-O stretch (Carboxylic acid)
930	Broad	O-H bend (out-of-plane, dimer)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-Cyclopropylbenzoic Acid

m/z	Relative Intensity	Assignment
162	100	[M] ⁺ (Molecular Ion)
145	80	[M-OH] ⁺
117	60	[M-COOH] ⁺
91	40	[C ₇ H ₇] ⁺

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR spectra are recorded using a proton-decoupled pulse sequence.

IR Spectroscopy

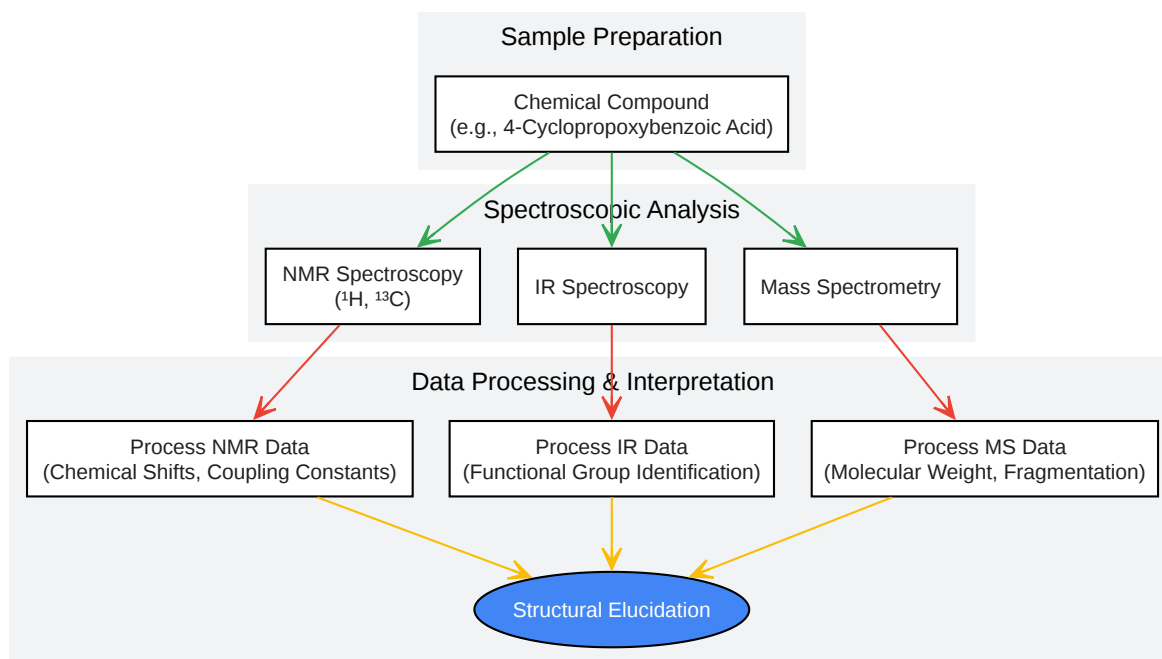
Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with anhydrous KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are generally acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting ions are analyzed by a mass analyzer, such as a quadrupole or time-of-flight (TOF) detector. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

Conclusion

While direct experimental spectroscopic data for **4-cyclopropoxybenzoic acid** remains elusive in readily accessible literature, the data and protocols provided for the structurally similar 4-cyclopropylbenzoic acid offer a robust starting point for researchers. The presented NMR, IR, and MS data, along with the generalized experimental procedures, provide a valuable framework for the characterization of this and related compounds. The outlined workflow for spectroscopic analysis further serves as a guide for systematic structural elucidation.

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